mim1

Übersicht

Beschreibung

MIM1 ist ein kleines Molekül, das als einer der ersten selektiven Inhibitoren des antiapoptotischen Proteins Myeloid Cell Leukemia 1 (Mcl-1) identifiziert wurde. Diese Verbindung hat im Bereich der Krebsforschung aufgrund ihres Potenzials, das Mcl-1-Protein zu hemmen, das eine entscheidende Rolle beim Überleben von Krebszellen spielt, große Aufmerksamkeit erregt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

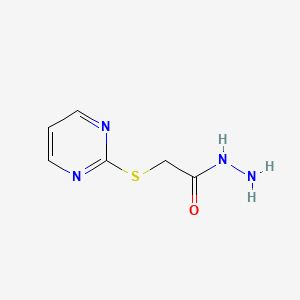

Die Synthese von this compound beinhaltet die Reaktion von Thiosemicarbaziden mit α-Halogenkohlensäureestern. Diese Reaktion wurde umfassend untersucht und optimiert, um die gewünschte Verbindung zu erhalten . Das Herstellungsverfahren umfasst in der Regel die folgenden Schritte:

Bildung des Thiosemicarbazid-Zwischenprodukts: Thiosemicarbazide werden durch Reaktion von Hydrazin mit Schwefelkohlenstoff synthetisiert, gefolgt von der Zugabe eines geeigneten Amins.

Reaktion mit α-Halogenkohlensäureestern: Das Thiosemicarbazid-Zwischenprodukt wird dann unter kontrollierten Bedingungen mit α-Halogenkohlensäureestern umgesetzt, um die endgültige this compound-Verbindung zu bilden.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht allgemein dokumentiert sind, kann der Syntheseprozess unter Verwendung standardmäßiger organischer Synthesetechniken hochskaliert werden. Die wichtigsten Schritte beinhalten die Sicherstellung der Reinheit der Ausgangsmaterialien und die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren.

Wirkmechanismus

Target of Action

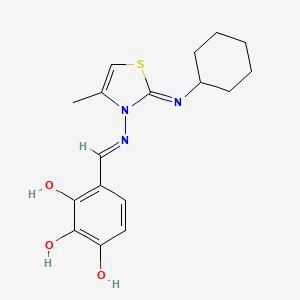

The primary target of 4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol, also known as MIM1, is the anti-apoptotic protein MCL1 . MCL1 is a member of the BCL2 family proteins and plays a critical role in promoting drug resistance and overall cancer cell survival .

Mode of Action

This compound was initially developed as a selective inhibitor of MCL1 . Both this compound-induced NOXA through the unfolded protein response pathway, and sensitized leukemia cells to ABT-199 .

Biochemical Pathways

The action of this compound affects the mitochondrial apoptotic pathway . The induction of NOXA by this compound leads to the activation of this pathway, resulting in the initiation of programmed cell death or apoptosis . This process involves a series of biochemical reactions that lead to changes in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases .

Pharmacokinetics

The development of selective mcl1 inhibitors, including this compound, has seen remarkable advancement over the last decade .

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the induction of NOXA, which leads to the activation of the mitochondrial apoptotic pathway . The activation of this pathway results in changes in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, leading to programmed cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the overexpression of MCL1, the target of this compound, is frequently observed in many tumor types and is closely associated with tumorigenesis, poor prognosis, and drug resistance . Therefore, the tumor microenvironment, including factors such as hypoxia, nutrient availability, and the presence of other cells, can influence the efficacy and stability of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MIM1 involves the reaction of thiosemicarbazides with α-halogeno ketones. This reaction has been extensively studied and optimized to yield the desired compound . The preparation process typically involves the following steps:

Formation of Thiosemicarbazide Intermediate: Thiosemicarbazides are synthesized by reacting hydrazine with carbon disulfide, followed by the addition of an appropriate amine.

Reaction with α-Halogeno Ketones: The thiosemicarbazide intermediate is then reacted with α-halogeno ketones under controlled conditions to form the final this compound compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MIM1 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Diese Reaktionen sind entscheidend für die Modifizierung der Verbindung, um ihre biologische Aktivität und Selektivität zu verbessern.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen halogenierte Verbindungen und Nukleophile.

Oxidations- und Reduktionsreaktionen: Weniger verbreitet, kann this compound auch unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen. Diese Reaktionen dienen dazu, den Oxidationszustand der Verbindung zu modifizieren und ihre Reaktivität zu untersuchen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Analoga von this compound mit modifizierten funktionellen Gruppen. Diese Analoga werden dann auf ihre biologische Aktivität getestet, um potenzielle Verbesserungen der Selektivität und Potenz zu identifizieren .

Wissenschaftliche Forschungsanwendungen

Chemie: this compound dient als Modellverbindung für die Untersuchung der Hemmung von antiapoptotischen Proteinen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Mcl-1 beim Zellüberleben und der Apoptose zu untersuchen.

Medizin: this compound hat sich als vielversprechender therapeutischer Wirkstoff in der Krebsbehandlung erwiesen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an die BH3-Bindungsrille auf der Oberfläche des Mcl-1-Proteins. Diese Bindung verhindert, dass Mcl-1 mit proapoptotischen Proteinen interagiert, wodurch seine antiapoptotische Funktion neutralisiert wird . Die Hemmung von Mcl-1 führt zur Aktivierung apoptotischer Pfade, was zur Induktion des programmierten Zelltods in Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

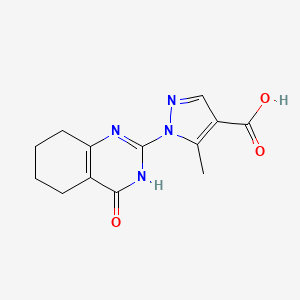

Ähnliche Verbindungen

Einzigartigkeit von MIM1

This compound ist einzigartig in seiner selektiven Hemmung von Mcl-1, ohne andere antiapoptotische Proteine wie Bcl-xL signifikant zu beeinflussen. Diese Selektivität ist entscheidend, um Off-Target-Effekte zu minimieren und das therapeutische Potenzial der Verbindung zu verbessern .

Eigenschaften

IUPAC Name |

4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGFUBMUOVFZEF-CQPAABLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

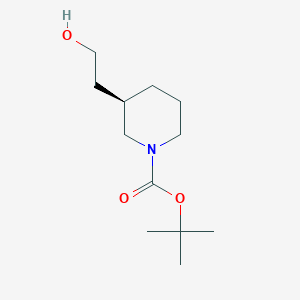

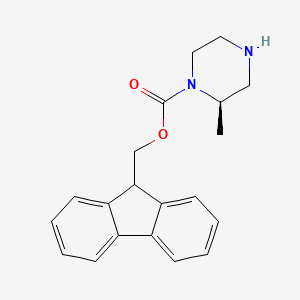

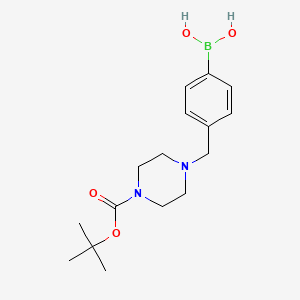

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Mim1 in the cell?

A1: this compound plays a crucial role in the biogenesis of mitochondrial outer membrane (MOM) proteins. [, ] It forms a complex with Mim2, another MOM protein, to facilitate the insertion and assembly of multi-span and some single-span proteins into the MOM. [, ]

Q2: How does this compound contribute to the assembly of the TOM complex?

A2: this compound is essential for the efficient membrane insertion and assembly of the Tom20 and Tom70 receptors, which are crucial components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. [, ] It achieves this without being a component of the TOM or TOB (Sorting and Assembly Machinery) complex itself. []

Q3: Does this compound interact with other proteins involved in mitochondrial import?

A3: Yes, this compound physically interacts with Mim2 to form the MIM complex. [] Additionally, this compound has been shown to interact with components of the SAM complex, explaining its role in the late stages of Tom40 assembly. [] Studies have also identified interactions between this compound and the cytosolic cochaperone Sti1. []

Q4: Are there functional analogs of the this compound/Mim2 complex in other organisms?

A4: Interestingly, the trypanosomal MOM protein pATOM36 functions as a functional analog of the yeast this compound/Mim2 complex, despite lacking sequence or topological similarity. [] This suggests convergent evolution for these proteins. []

Q5: Does this compound play a role in the import of all MOM proteins?

A5: While essential for many, this compound is not required for the import of all MOM proteins. For instance, the import of the Tom22 receptor does not depend on this compound. [] Furthermore, studies suggest that multi-span MOM proteins might utilize different biogenesis pathways, with this compound contributing to varying extents. []

Q6: How does deletion of this compound affect mitochondrial function?

A6: this compound deletion leads to various mitochondrial defects, including:

- Reduced growth rate. []

- Lower steady-state levels of helical MOM proteins. []

- Compromised assembly of the TOM complex. [, ]

- Hampered mitochondrial protein import. []

- Defects in mitochondrial morphology. []

Q7: What is the significance of inhibiting Mcl-1 in cancer?

A8: Mcl-1, a member of the Bcl-2 family, plays a critical role in preventing apoptosis. [] Overexpression of Mcl-1 is associated with cancer development, progression, and resistance to chemotherapy, particularly in malignant melanoma. []

Q8: What are the potential benefits of targeting Mcl-1 with this compound analogs in cancer treatment?

A8: Targeting Mcl-1 with specific inhibitors could:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)

![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)